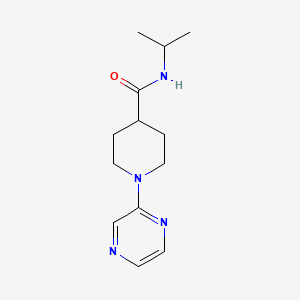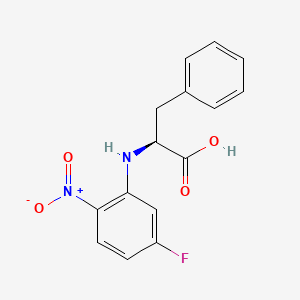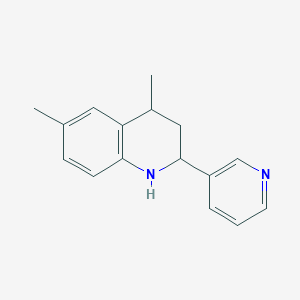![molecular formula C49H44O7 B12580526 (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol CAS No. 496839-73-7](/img/structure/B12580526.png)
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a central phenylmethanol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the phenolic groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(benzyloxy)phenyl)methanol
Uniqueness
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is unique due to its multiple benzyloxy groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.
Propriétés
Numéro CAS |
496839-73-7 |
|---|---|
Formule moléculaire |
C49H44O7 |
Poids moléculaire |
744.9 g/mol |
Nom IUPAC |
[3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C49H44O7/c50-30-41-25-46(53-35-42-21-23-44(51-31-37-13-5-1-6-14-37)28-48(42)55-33-39-17-9-3-10-18-39)27-47(26-41)54-36-43-22-24-45(52-32-38-15-7-2-8-16-38)29-49(43)56-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2 |
Clé InChI |
XNOIQLOMKMUUEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)COC3=CC(=CC(=C3)CO)OCC4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)

![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)



![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
